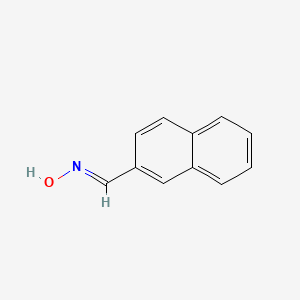

2-Naphthaldehyde oxime

Description

Significance of the Oxime Functional Group in Organic Synthesis and Materials Science

The oxime functional group, with the general structure R¹R²C=NOH, is a versatile and pivotal component in modern chemistry. rsc.orgrsc.org Oximes are typically crystalline solids, which makes them useful for the purification and characterization of carbonyl compounds (aldehydes and ketones) from which they are derived. testbook.comijprajournal.com The synthesis of an oxime involves the condensation reaction of a carbonyl compound with hydroxylamine (B1172632). testbook.comnumberanalytics.com

In organic synthesis, the significance of oximes lies in their role as crucial intermediates. ijprajournal.comnumberanalytics.com They can be readily converted into a variety of other functional groups, including:

Amides: Through the Beckmann rearrangement. testbook.commdpi.com

Nitriles: By dehydration of aldoximes. testbook.commdpi.com

Amines, nitro compounds, and nitrones. testbook.comijprajournal.commdpi.com

Nitrogen-containing heterocycles. rsc.org

This versatility makes them essential building blocks for complex molecules. numberanalytics.com Furthermore, oximes can act as versatile ligands in inorganic chemistry, binding to metal ions in various coordination modes. researchgate.net

In materials science, oximes and their derivatives are employed in the synthesis of polymers, such as polyoximes, and other advanced materials. numberanalytics.com For instance, they are used in the industrial production of caprolactam, the precursor to Nylon 6. testbook.commdpi.com They also find use in the creation of nanomaterials like metal oxide nanoparticles. numberanalytics.com

Overview of Naphthalene-Derived Compounds in Chemical Research

Naphthalene (B1677914) (C₁₀H₈) is the simplest polycyclic aromatic hydrocarbon, consisting of two fused benzene (B151609) rings. wikipedia.org First identified from coal tar, this white, crystalline solid is a fundamental scaffold in chemical research and industry. ijpsjournal.com The largest industrial application of naphthalene is as a precursor to phthalic anhydride (B1165640), which is produced via catalytic oxidation. wikipedia.org

The naphthalene ring system is a "privileged scaffold" in medicinal chemistry due to its ability to interact with biological receptors through π-π stacking and van der Waals forces. acs.org This has led to the development of numerous naphthalene-based compounds with a wide array of pharmacological activities. ijpsjournal.commdpi.com Several FDA-approved drugs feature the naphthalene moiety, highlighting its therapeutic importance. acs.org

Table 1: Examples of Marketed Naphthalene-Derived Drugs

| Drug Name | Therapeutic Application |

| Nafcillin | Antibacterial |

| Naftifine | Antifungal |

| Terbinafine | Antifungal |

| Naproxen | Nonsteroidal Anti-inflammatory |

| Duloxetine | Antidepressant |

| Propranolol | Anticardiovascular |

Beyond medicine, naphthalene derivatives are investigated for their potential in materials science and as functional molecules in various chemical processes. ijpsjournal.com

Current Research Landscape and Future Directions for 2-Naphthaldehyde (B31174) Oxime

2-Naphthaldehyde oxime is an aldoxime derived from 2-naphthaldehyde. researchgate.net Its chemical properties and reactivity are a direct result of its hybrid structure, combining the oxime's reactivity with the aromatic nature of the naphthalene core.

Properties of this compound

| Property | Value |

| Chemical Formula | C₁₁H₉NO |

| Molar Mass | 171.2 g/mol |

| CAS Number | 24091-02-9 |

| Appearance | Solid |

| IUPAC Name | (NE)-N-(naphthalen-2-ylmethylidene)hydroxylamine |

Source: biosynth.comnih.gov

Current research on this compound primarily focuses on its use as a precursor in the synthesis of more complex heterocyclic compounds. The synthesis of the oxime itself is straightforward, typically involving the reaction of 2-naphthaldehyde with hydroxylamine hydrochloride. researchgate.netias.ac.in Green synthesis approaches using solvents like mineral water have also been developed. ias.ac.in

A significant area of investigation involves the oxidation of naphthaldehyde oximes to generate reactive intermediates. For example, the oxidation of the related (E)-2-hydroxy-1-naphthaldehyde oxime with reagents like lead(IV) acetate (B1210297) has been shown to produce novel, complex heterocyclic systems such as naphtho[1,2-d]isoxazoles and naphtho[1,8-de] numberanalytics.comacs.orgoxazines. nih.govpreprints.orgpreprints.org These reactions often proceed through transient o-naphthoquinone nitrosomethide intermediates. preprints.orgpreprints.org

Furthermore, this compound serves as a building block for creating larger, functional molecules. Researchers have incorporated it into 1,2,3-triazole structures via click chemistry, and these resulting derivatives have been studied for their potential DNA-binding properties. tandfonline.com

Table 2: Selected Synthetic Applications of Naphthaldehyde Oximes

| Starting Material | Reagents/Conditions | Product(s) |

| 2-Naphthaldehyde | Hydroxylamine hydrochloride, Sodium carbonate, MeOH | (E)-2-Naphthaldehyde oxime |

| 1,2,3-Triazole naphthaldehyde compounds | Hydroxylamine | 1,2,3-Triazole oxime derivatives |

| (E)-2-Hydroxy-1-naphthaldehyde oxime | Lead tetraacetate, Pyrrolidine, THF | 1-(Pyrrolidin-1-yl)naphtho[1,2-d]isoxazole and other heterocycles |

Source: researchgate.netpreprints.orgtandfonline.com

Future research is expected to continue exploring the synthetic utility of this compound. Key directions include:

Novel Heterocycle Synthesis: Expanding the library of complex heterocyclic structures derived from its oxidation and cyclization reactions.

Medicinal Chemistry: Investigating the biological activities of its derivatives, particularly as antimicrobial or anticancer agents, inspired by the broad activities of other naphthalene compounds. researchgate.net

Materials Science: Exploring the incorporation of the this compound moiety into polymers or coordination complexes to develop new functional materials.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

(NE)-N-(naphthalen-2-ylmethylidene)hydroxylamine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9NO/c13-12-8-9-5-6-10-3-1-2-4-11(10)7-9/h1-8,13H/b12-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJSUSMMBIMGSHW-XYOKQWHBSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C=C(C=CC2=C1)C=NO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC=C2C=C(C=CC2=C1)/C=N/O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

171.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2 Naphthaldehyde Oxime and Its Derivatives

Direct Oxime Formation Reactions from 2-Naphthaldehyde (B31174) Precursors

The most common and direct route to 2-naphthaldehyde oxime involves the reaction of 2-naphthaldehyde with a source of hydroxylamine (B1172632). This reaction is a classic example of nucleophilic addition to a carbonyl group followed by dehydration.

The standard method for preparing this compound is the condensation reaction between 2-naphthaldehyde and hydroxylamine hydrochloride (NH₂OH·HCl). researchgate.netresearchgate.net In this reaction, the nitrogen atom of hydroxylamine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the naphthaldehyde. This is typically followed by the elimination of a water molecule to form the C=NOH functional group of the oxime. researchgate.net

The efficiency, yield, and stereoselectivity of oxime formation can be significantly influenced by the chosen solvent and reaction conditions.

Alcoholic Solvents: Protic solvents like methanol (B129727) and ethanol (B145695) are frequently used for oximation reactions. researchgate.netresearchgate.net They are effective at dissolving both the aldehyde precursor and the hydroxylamine salt. Often, the reaction is conducted under reflux to increase the reaction rate. researchgate.net For instance, a classical approach involves refluxing an alcoholic solution of the carbonyl compound with hydroxylamine hydrochloride and a base like pyridine. researchgate.net The combination of potassium carbonate (K₂CO₃) in methanol has also been shown to be an effective system for the oximation of various aldehydes and ketones. researchgate.net

Aqueous Mixtures: Aqueous ethanol or mixtures of methanol and water can also be employed. The use of an aqueous base, such as sodium hydroxide (B78521) in water, is a common variant. researchgate.net A study on the synthesis of aryl oximes demonstrated high efficiency using a mixture of mineral water and methanol (1:1 v/v). ias.ac.in The presence of salts and carbonates in mineral water can activate the hydroxylamine source, facilitating the reaction. ias.ac.in

Reaction Time and Temperature: Reaction times can vary from minutes to several hours, depending on the reactivity of the substrate and the conditions employed. While many traditional methods require heating or reflux, researchgate.net newer protocols have achieved high yields at room temperature, particularly those focused on green chemistry principles. ias.ac.in

Table 1: Comparison of Reaction Conditions for Aryl Oxime Synthesis

| Precursor Example | Reagents | Solvent | Conditions | Yield | Reference |

|---|---|---|---|---|---|

| Aryl Aldehydes | NH₂OH·HCl | Mineral Water/Methanol (1:1) | Room Temperature | High | ias.ac.in |

| Aldehydes/Ketones | NH₂OH·HCl, Pyridine | Ethanol | Reflux | Variable | researchgate.net |

| Aldehydes/Ketones | NH₂OH·HCl, K₂CO₃ | Methanol | Room Temp. / Reflux | Excellent | researchgate.net |

| Estrone Derivatives | NH₂OH·HCl, NaOH | Ethanol | Not specified | High | researchgate.net |

In line with the principles of green chemistry, significant efforts have been made to develop oximation methods that are more environmentally friendly. These approaches aim to minimize the use of hazardous solvents, toxic catalysts, and energy-intensive conditions.

Catalyst-Free Synthesis in Mineral Water: A practical and green method for the synthesis of aryl oximes has been developed using mineral water as a key component of the solvent system at room temperature. ias.ac.in This approach avoids the need for a catalyst, and the presence of natural salts in the mineral water is proposed to activate the hydroxylamine hydrochloride, leading to high yields in short reaction times. ias.ac.in

Solvent-Free Methods: Solventless, or solid-state, reactions represent another important green methodology. One such technique is "grindstone chemistry," where the reactants are simply ground together in a mortar and pestle. nih.gov The conversion of various aldehydes and ketones to their corresponding oximes has been achieved in excellent yields using hydroxylamine hydrochloride and bismuth(III) oxide (Bi₂O₃) under solvent-free grinding conditions. nih.gov Mechanochemical methods, which use mechanical force to induce chemical reactions, also provide a robust and solvent-free path for aldehyde-oxime transformations using hydroxylamine and sodium hydroxide. rsc.org These solvent-free approaches reduce pollution, minimize waste, and are often faster and simpler to perform than traditional solution-phase reactions. nih.gov

Synthesis of Substituted Naphthaldehyde Oxime Analogues

The synthetic methodologies used for this compound can be readily adapted for the preparation of its substituted analogues, including halogenated, saturated, and hydroxylated derivatives.

The synthesis of naphthaldehyde oximes with halogen substituents or with saturated rings follows the same fundamental oximation chemistry. The key requirement is the availability of the corresponding aldehyde precursor. For example, the synthesis of 1-chloro-3,4-dihydro-2-naphthaldehyde oxime would proceed from the parent aldehyde, 1-chloro-3,4-dihydro-2-naphthaldehyde. The presence of the chloro-substituent and the partially saturated ring system does not typically interfere with the condensation reaction with hydroxylamine hydrochloride. The reaction can be carried out using the standard conditions described previously, such as employing a base in an alcoholic solvent. The existence of derivatives like (E)-N'-((1-chloro-3,4-dihydronaphthalen-2-yl)methylene)benzohydrazide in the scientific literature confirms that the parent aldehyde is a viable synthetic precursor. researchgate.net

Hydroxylated naphthaldehyde oximes are another important class of derivatives. The synthesis of 2-hydroxy-1-naphthaldehyde (B42665) oxime is well-documented and proceeds readily from 2-hydroxy-1-naphthaldehyde. The hydroxyl group, being a strong activating group, can influence the reactivity of the aldehyde.

One reported method involves reacting 2-hydroxy-1-naphthaldehyde with hydroxylamine hydrochloride in a mineral water/methanol mixture at room temperature. ias.ac.in This catalyst-free approach was found to be highly efficient, affording the desired oxime in 83% yield within just 5 minutes. ias.ac.in The high reactivity is attributed to the electronic effect of the hydroxyl group, which increases the electrophilicity of the carbonyl carbon. ias.ac.in Another procedure utilizes hydroxylamine hydrochloride with an aqueous solution of sodium carbonate in methanol, reacting at 0 °C and then at room temperature for one hour. researchgate.net

Table 2: Synthesis of 2-Hydroxy-1-naphthaldehyde Oxime

| Precursor | Reagents | Solvent | Conditions | Yield | Time | Reference |

|---|---|---|---|---|---|---|

| 2-Hydroxy-1-naphthaldehyde | NH₂OH·HCl | Mineral Water/Methanol (1:1) | Room Temperature | 83% | 5 min | ias.ac.in |

| 2-Hydroxy-1-naphthaldehyde | NH₂OH·HCl, aq. Na₂CO₃ | Methanol | 0 °C to Room Temp. | Not specified | 1 h | researchgate.net |

Derivatization of the Oxime Moiety

The conversion of the hydroxyl group of an oxime into an ether moiety is a common derivatization. This process is generally achieved through an alkylation reaction under basic conditions. A general procedure involves treating the parent oxime with a base, such as potassium carbonate (K₂CO₃), in a polar aproc solvent like acetone. rsc.org The base deprotonates the oxime's hydroxyl group, forming a more nucleophilic oximate anion.

This anion then reacts with an alkylating agent, typically an alkyl halide like alkyl-bromide. rsc.org The reaction mixture is often heated to reflux to ensure completion. rsc.org Following the reaction, a workup procedure involving filtration, acidification, and extraction with an organic solvent like ethyl acetate (B1210297) is performed to isolate the crude product. rsc.org Purification via column chromatography yields the desired oxime ether. rsc.org This method is versatile and can be used to synthesize a wide array of O-alkylated oxime ethers by varying the alkylating agent. google.com

| Reactant 1 | Reactant 2 | Base | Solvent | Product |

|---|---|---|---|---|

| This compound | Alkyl Bromide (R-Br) | Potassium Carbonate (K₂CO₃) | Acetone | 2-Naphthaldehyde O-alkyl Oxime Ether |

| This compound | Benzyl Bromide | Potassium Carbonate (K₂CO₃) | Acetone | 2-Naphthaldehyde O-benzyl Oxime Ether |

| This compound | Methyl Iodide | Potassium Carbonate (K₂CO₃) | Acetone | 2-Naphthaldehyde O-methyl Oxime Ether |

A sophisticated method for synthesizing oxime amino ethers involves the nucleophilic ring-opening of activated aziridines with aryl aldehyde oximes. biu.ac.ilresearchgate.net This reaction is catalyzed by a Lewis acid and proceeds via an SN2-type mechanism. biu.ac.ilresearcher.life Activated aziridines, which contain an electron-withdrawing group on the nitrogen atom, are susceptible to nucleophilic attack.

In this synthesis, the oxime acts as the nucleophile, attacking one of the electrophilic carbon atoms of the aziridine (B145994) ring. The Lewis acid catalyst facilitates the reaction by coordinating to the aziridine, making it more susceptible to nucleophilic attack. This process results in the opening of the three-membered ring and the formation of a new carbon-oxygen bond, yielding a substituted oxime amino ether. researchgate.netresearcher.life This strategy is notable for its efficiency, providing access to a diverse range of oxime amino ethers in good to high yields. biu.ac.ilthieme-connect.de

| Nucleophile | Electrophile | Catalyst | Reaction Type | Product Class |

|---|---|---|---|---|

| This compound | Activated Aziridine | Lewis Acid | SN2-Type Ring Opening | Oxime Amino Ether |

Reactivity and Mechanistic Investigations of 2 Naphthaldehyde Oxime

Oxidative Transformations

The oxime functional group of 2-naphthaldehyde (B31174) oxime is susceptible to a variety of oxidative transformations, leading to the formation of highly reactive intermediates and complex polycyclic structures. These reactions are pivotal in synthetic organic chemistry for constructing intricate molecular architectures.

While the oxime group is more commonly the subject of oxidation, its N-O bond allows it to participate in redox reactions where it can formally act as an oxidant, often involving the generation of radical species. In certain contexts, iminoxyl radicals generated from oximes can mediate oxidative processes. beilstein-journals.org For instance, the oxidation of 2-naphthaldehyde oxime can produce an iminoxyl radical, a species capable of abstracting hydrogen atoms or participating in coupling reactions, thereby oxidizing a substrate in the process. beilstein-journals.org However, the more prevalent role of this compound in oxidative chemistry is as a substrate that is oxidized by external reagents to generate useful synthetic intermediates.

Hypervalent iodine(III) reagents are particularly effective for the oxidation of aldoximes, including this compound. lucp.netresearchgate.net Reagents such as iodosobenzene (B1197198) diacetate (PIDA or DIB) and [hydroxy(tosyloxy)iodo]benzene (B1195804) (HTIB, Koser's reagent) are commonly employed. researchgate.netarkat-usa.org The reaction proceeds through the formation of a highly valuable synthetic intermediate known as a nitrile oxide. lucp.net

The generally accepted mechanism involves the initial attack of the oxime nitrogen or oxygen on the iodine(III) center, followed by elimination to generate the nitrile oxide. This intermediate is a potent 1,3-dipole. In the absence of a suitable trapping agent, nitrile oxides can dimerize to form furoxans (1,2,5-oxadiazole-2-oxides) or react with water to yield N-hydroxyamides. researchgate.net The choice of solvent and reaction conditions can influence the reaction pathway; for example, using reagents like DIB can lead to N-acetoxyamides in good yields. researchgate.net

| Reagent | Abbreviation | Typical Intermediate | Potential Final Product(s) |

|---|---|---|---|

| Iodosobenzene diacetate / Phenyliodine(III) diacetate | DIB / PIDA | Nitrile Oxide | N-acetoxyamides, Isoxazolines, Isoxazoles |

| [Hydroxy(tosyloxy)iodo]benzene (Koser's Reagent) | HTIB | Nitrile Oxide | N-hydroxyamides, Isoxazolines, Isoxazoles |

| Phenyliodine bis(trifluoroacetate) | PIFA | Nitrile Oxide | Isoxazoles (often superior for cycloadditions) |

The nitrile oxide intermediate generated from the hypervalent iodine oxidation of this compound is a cornerstone for constructing complex polycyclic systems via intramolecular 1,3-dipolar cycloaddition reactions (INOC). arkat-usa.org If the parent oxime molecule contains an appropriately positioned alkene or alkyne, the nitrile oxide can be trapped intramolecularly to forge new heterocyclic rings.

Furthermore, hypervalent iodine reagents can facilitate tandem reactions involving oxidative dearomatization of phenols, followed by cyclization. arkat-usa.orgepa.gov In a related transformation, the oxidation of naphthol derivatives with hypervalent iodine in the presence of alcohols leads to the formation of 1,1-dialkoxynaphthalen-2(1H)-ones. epa.gov This highlights the ability of these reagents to promote both oxidation and alkoxylation. While not starting from this compound itself, this chemistry showcases the pathways available for functionalizing the naphthalene (B1677914) core under oxidative conditions.

Oxidative cyclization can also be achieved through other mechanisms. For example, the oxidation of structurally similar (E)-2-hydroxy-1-naphthaldehyde oximes with phenyliodine(III) diacetate results in an oxidative o-cyclization, demonstrating a direct route to fused ring systems. researchgate.net These reactions are instrumental in synthesizing complex heterocyclic structures like oxazinones and other polycyclic frameworks fused to the naphthalene core.

Reductive Transformations

The reduction of the oxime functionality is a fundamental transformation that provides a direct route to primary amines, which are crucial building blocks in pharmaceuticals and materials science.

This compound can be selectively reduced to the corresponding primary amine, (naphthalen-2-yl)methanamine. This conversion is a key step in reductive amination protocols where an aldehyde is first converted to a stable oxime intermediate before reduction. derpharmachemica.com

A variety of reducing agents can accomplish this transformation. Lithium aluminum hydride (LiAlH₄) is a powerful and commonly used reagent for the reduction of oximes to primary amines. The reaction typically proceeds in an ethereal solvent like tetrahydrofuran (B95107) (THF). Other methods, such as catalytic hydrogenation or the use of sodium borohydride (B1222165) in conjunction with transition metal salts (e.g., copper(II) sulfate (B86663) or nickel(II) chloride), also serve as effective, and sometimes milder, alternatives to LiAlH₄. The choice of reagent can be critical for chemoselectivity, especially when other reducible functional groups are present in the molecule.

| Reducing Agent | Typical Conditions | Selectivity Profile |

|---|---|---|

| Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether or THF, reflux | Powerful, non-selective; reduces many functional groups. |

| Catalytic Hydrogenation (e.g., H₂, Pd/C, PtO₂) | H₂ gas, catalyst, acidic or basic medium | Effective, but may reduce other unsaturated groups. |

| Sodium Borohydride (NaBH₄) + Transition Metal Salt (e.g., NiCl₂, CuSO₄) | Methanol (B129727), reflux | Milder than LiAlH₄; reactivity mimics catalytic hydrogenation. |

| Stannous Chloride (SnCl₂) | Ethanol (B145695), reflux | Cost-effective and mild conditions. derpharmachemica.com |

Nucleophilic and Electrophilic Reactivity

The reactivity of this compound is dictated by the electronic properties of the C=N-OH functional group. This group possesses both nucleophilic and electrophilic character, allowing it to react with a wide range of chemical species.

Nucleophilic Character : The nitrogen atom of the oxime has a lone pair of electrons, making it a nucleophile (a Lewis base). masterorganicchemistry.compressbooks.pub It can donate this electron pair to an electrophile. This nucleophilicity is evident in the first step of the hypervalent iodine-mediated oxidation, where the oxime attacks the electron-deficient iodine center. researchgate.net

Electrophilic Character : The carbon atom of the C=N double bond is electrophilic, similar to the carbonyl carbon of an aldehyde. researchgate.netmdpi.com It is susceptible to attack by nucleophiles. This electrophilicity is enhanced by protonation of the oxime oxygen, which makes the C=N group a better electron acceptor. The reduction of the oxime by hydride reagents like LiAlH₄, where the hydride ion (H⁻) acts as a nucleophile attacking the electrophilic carbon, is a classic example of this reactivity. The interplay between these dual characteristics defines the rich and versatile chemistry of this compound.

Reactions with Silicon, Styrene (B11656), and Polystyrene

Detailed research findings on the direct reactions of this compound with silicon, styrene, and polystyrene are not extensively documented in the reviewed scientific literature. While studies exist on the polymerization of styrene with other naphthalene derivatives, such as 2-vinylnaphthalene (B1218179) or in the presence of Na-naphthalene, specific data regarding the interaction or reaction with this compound is not available. elsevierpure.comresearchgate.net Similarly, information concerning its reactions with silicon surfaces or its integration with polystyrene is sparse.

C-C Bond Acylation of Oxime Ethers via N-Heterocyclic Carbene (NHC) Catalysis

A novel strategy for the acylation of C-C bonds in oxime ethers has been developed utilizing N-Heterocyclic Carbene (NHC) catalysis. This method circumvents the need for toxic transition metals. The reaction facilitates an efficient coupling between a cyanoalkyl group from a cycloketone oxime derivative and an acyl group from an aldehyde. researchgate.net This process yields ketonitriles, which are valuable precursors for nitrogen-containing pharmacophores. researchgate.net

The NHC-catalyzed radical ring-opening acylation of oxime esters with aldehydes represents a modular and operationally simple protocol. mdpi.com It functions without external oxidants or reductants and demonstrates compatibility with a broad range of functional groups. mdpi.com This methodology has been successfully applied in the late-stage modification of complex molecules derived from natural products. mdpi.com The general mechanism involves the NHC catalyst activating the aldehyde, which then couples with the oxime derivative. researchgate.netmdpi.com

Table 1: Key Components in NHC-Catalyzed Acylation of Oxime Ethers

| Component | Role in Reaction |

| Oxime Ether/Ester | Substrate providing the alkyl or cyanoalkyl fragment. |

| Aldehyde | Source of the acyl group. |

| N-Heterocyclic Carbene (NHC) | Organocatalyst that activates the aldehyde. |

| Solvent | Provides the medium for the reaction. |

Hydrolysis Enhancement by Acid Catalysts

The hydrolysis of oximes, including this compound, is a reversible process that is significantly accelerated by the presence of acid catalysts. This reaction breaks the carbon-nitrogen double bond, decomposing the oxime back into its corresponding aldehyde (2-naphthaldehyde) and hydroxylamine (B1172632).

Mechanistically, the acid facilitates the protonation of the oxime's nitrogen atom. This protonation increases the electrophilicity of the carbon atom in the C=N bond, making it more susceptible to nucleophilic attack by water. The process proceeds through a carbinolamine intermediate. While oximes are generally more resistant to hydrolysis than analogous imines and hydrazones, heating in the presence of inorganic acids ensures the reaction proceeds efficiently. The stability of oximes compared to hydrazones is attributed to the higher electronegativity of the oxygen atom compared to a nitrogen atom, which makes protonation less favorable.

Table 2: Conditions for Acid-Catalyzed Oxime Hydrolysis

| Condition | Effect on Hydrolysis |

| Acidic pH (e.g., pD 5.0) | Catalyzes the reaction, increasing the rate. |

| Heating | Provides the necessary energy to drive the decomposition. |

| Excess Water | Pushes the equilibrium towards the products (aldehyde and hydroxylamine). |

Cyclization and Rearrangement Reactions

Formation of Azaheterocycles from Oxime Derivatives

Derivatives of oximes serve as versatile precursors for the synthesis of various nitrogen-containing heterocycles (azaheterocycles). Palladium-catalyzed reactions of olefinic oxime derivatives, for instance, can yield structures such as pyrroles, pyridines, and isoquinolines. This transformation typically involves the oxidative addition of the oxime's N-O bond to a Pd(0) complex, creating an alkylideneaminopalladium(II) species. This intermediate then undergoes an intramolecular amination of the olefinic part of the molecule to form the heterocyclic ring. These catalytic methods provide a powerful tool for constructing complex molecular architectures from readily available oxime starting materials.

Intramolecular Cyclodehydration to Isoxazole (B147169) Structures

Derivatives of this compound can undergo intramolecular cyclodehydration to form condensed isoxazole structures. elsevierpure.com For example, (E)-2-(prop-2-yn-1-yloxy)-1-naphthaldehyde oxime, when subjected to catalytic intramolecular oxidative cycloaddition, yields 4H-Benzochromeno[4,3-c]isoxazole. This reaction can be efficiently catalyzed by hypervalent iodine(III) species, which are generated in situ.

The proposed mechanism involves the reaction of the aldoxime with an active hydroxy(aryl)iodonium species, leading to the formation of a nitrile oxide intermediate. This intermediate then rapidly undergoes intramolecular cycloaddition with the tethered alkyne or alkene moiety to produce the final fused isoxazole derivative. In a related example, 2-hydroxy-8-methoxy-1-naphthaldehyde oxime, under specific oxidation conditions, undergoes a facile cyclodehydration to yield 9-methoxynaphtho[1,2-d]isoxazole. elsevierpure.com

Table 3: Example of Intramolecular Cyclodehydration

| Reactant | Product |

| (E)-2-(prop-2-yn-1-yloxy)-1-naphthaldehyde oxime | 4H-Benzochromeno[4,3-c]isoxazole |

| (E)-2-(allyloxy)-1-naphthaldehyde oxime | 3a,4-Dihydro-3H-benzochromeno[4,3-c]isoxazole |

| 2-hydroxy-8-methoxy-1-naphthaldehyde oxime | 9-methoxynaphtho[1,2-d]isoxazole elsevierpure.com |

Diels-Alder Type Self-Cycloaddition Involving Nitrosomethide Intermediates

When 2-hydroxy-1-naphthaldehyde (B42665) oxime is oxidized with reagents such as silver(I) oxide (Ag₂O) or silver(II) oxide (AgO), it can generate a highly reactive o-naphthoquinone nitrosomethide intermediate. elsevierpure.com This transient species can then undergo a Diels-Alder type self-cycloaddition reaction. elsevierpure.com This intermolecular cycloaddition leads to the formation of a complex spiro adduct-dimer, specifically (±)-Spiro{naphthalene-1(2H),4'-(naphtho[2',1':2,3]pyrano[4,5-c]furazan)}-2-one-11'-oxide. elsevierpure.com

Computational studies have explored the energetics of this pathway. The reaction free energy for the intermolecular Diels-Alder cycloaddition is calculated to be approximately -82.0 kcal/mol, indicating it is a highly favorable process that predominates over the intramolecular cyclization pathway, which has a reaction free energy of about -37.6 kcal/mol. elsevierpure.com The presence of a peri-methoxy substituent on the naphthalene ring can sterically hinder the formation of the spiro adduct, favoring the alternative cyclodehydration to an isoxazole structure instead. elsevierpure.com

Transformations to Nitriles, Nitro Products, and Nitrones

The oxime functional group of this compound is a versatile precursor for various nitrogen-containing compounds. Its reactivity allows for transformations into nitriles through dehydration, nitro products via oxidation, and nitrones through several synthetic routes.

Transformation to 2-Cyanonaphthalene (Nitrile)

The conversion of aldoximes, such as this compound, to their corresponding nitriles is a fundamental dehydration reaction. This process involves the elimination of a water molecule from the oxime moiety. The reaction is typically facilitated by a wide range of dehydrating agents under various conditions.

Mechanistically, the conversion generally proceeds by activating the hydroxyl group of the oxime to turn it into a better leaving group. Following activation, an elimination reaction occurs to form the carbon-nitrogen triple bond of the nitrile. The Beckmann rearrangement of an aldoxime can also yield a nitrile. masterorganicchemistry.com

A variety of reagents have been successfully employed for this transformation, offering different advantages in terms of reaction conditions, yields, and substrate scope. nih.govorganic-chemistry.org

Table 1: Selected Reagents for the Dehydration of Aldoximes to Nitriles

| Reagent/System | Reaction Conditions | Reference |

|---|---|---|

| Thiourea Dioxide (TDO) | Efficient for aromatic and heteroaromatic aldoximes, resulting in excellent yields. | researchgate.net |

| Bis-morpholinophosphorylchloride (bmpc) | A non-irritating, stable solid reagent that provides high yields and purity. | niscpr.res.in |

| BOP (1H-benzotriazol-1-yloxy-tris(dimethylamino)phosphonium hexafluorophosphate) / DBU | Mild conditions, typically in CH2Cl2, THF, or DMF. | nih.gov |

| 4-Nitro-1-((trifluoromethyl)sulfonyl)-imidazole (NTSI) | Mild conditions, with slight modifications determining the formation of either nitriles or isonitriles. | rsc.org |

| Propylphosphonic anhydride (B1165640) (T3P) | Offers a simple, one-pot access to nitriles from the corresponding aldehydes via the oxime intermediate. | organic-chemistry.org |

| Oxalyl chloride / DMSO / Et3N | Rapid reaction (typically <1 h) at room temperature for a diverse range of aldoximes. | organic-chemistry.org |

Transformation to Nitro Products

While the reduction of nitro compounds to oximes is a more common transformation, the oxidation of oximes to the corresponding nitro compounds is also a synthetically useful reaction. organic-chemistry.orgwikipedia.org This conversion provides a route to nitroalkanes and nitroarenes from carbonyl precursors via the oxime intermediate. researchgate.net

The reaction involves the oxidation of the nitrogen atom of the oxime. Various oxidizing agents have been developed to perform this transformation effectively. One convenient method utilizes sodium perborate (B1237305) in glacial acetic acid, which is applicable to a range of aldoximes and ketoximes. organic-chemistry.orgorganic-chemistry.org This system is considered advantageous over more hazardous reagents like peroxytrifluoroacetic acid. organic-chemistry.org

Table 2: Selected Reagents for the Oxidation of Oximes to Nitro Compounds

| Reagent/System | Reaction Conditions | Reference |

|---|---|---|

| Sodium Perborate / Glacial Acetic Acid | Mild conditions (55-60°C), using an inexpensive and commercially available oxidant. | organic-chemistry.org |

| Mo(VI) oxodiperoxo complex / Acetonitrile | A useful synthetic route to convert ketoximes into nitro compounds. | researchgate.net |

Transformation to Nitrones

Nitrones are 1,3-dipoles that serve as valuable intermediates in organic synthesis, particularly in cycloaddition reactions. wikipedia.org Oximes, including this compound, can be precursors for the synthesis of nitrones.

One common pathway involves the reaction of an aldehyde with a hydroxylamine, where the initially formed oxime can undergo further reaction, such as cyclization, to yield a nitrone intermediate. rsc.org For instance, a cascade reaction can be designed where an initial condensation gives an intermediate oxime that cyclizes with the displacement of a halide to form an intermediate nitrone. rsc.org Another primary route to nitrones is the oxidation of N-substituted hydroxylamines. wikipedia.org While the direct N-alkylation of an oxime to produce a nitrone can be complicated by competing O-alkylation, specific methods have been developed to favor nitrone formation. wikipedia.org

Table 3: General Methods for Nitrone Synthesis from Oxime Precursors

| Method | Description | Reference |

|---|---|---|

| Oxidation of Secondary Hydroxylamines | Hydroxylamines, which can be derived from oximes, are oxidized to nitrones. Aqueous mercuric oxide is a general reagent for this. | wikipedia.org |

| Condensation and Cyclization Cascade | An initial condensation of an aldehyde and hydroxylamine forms an oxime, which then undergoes an intramolecular reaction (e.g., cyclization) to form a cyclic nitrone. | rsc.org |

| Condensation with N-substituted Hydroxylamines | Direct condensation of an aldehyde (like 2-naphthaldehyde) with an N-substituted hydroxylamine yields a nitrone. | wikipedia.org |

Coordination Chemistry of Naphthaldehyde Oxime Ligands

Synthesis of Metal Complexes

The synthesis of metal complexes with naphthaldehyde oxime-type ligands is typically achieved through the reaction of the ligand with a corresponding metal salt in a suitable solvent, often an alcohol like ethanol (B145695) or methanol (B129727). The reaction conditions, such as temperature and molar ratio of reactants, can be adjusted to favor the formation of specific complex structures. orientjchem.org

For instance, Schiff base ligands derived from the condensation of 2-hydroxy-1-naphthaldehyde (B42665) can be complexed with metal(II) chlorides. The general procedure involves dissolving the Schiff base and the metal salt in a 2:1 ligand-to-metal molar ratio in an ethanolic solution and refluxing the mixture for several hours. orientjchem.org The resulting metal complexes often precipitate from the solution upon cooling and can be purified by washing with the solvent. orientjchem.orgarcjournals.org

Naphthaldehyde oxime and related ligands can form both mononuclear and polymetallic complexes. The nuclearity of the resulting complex is influenced by the ligand's structure, the coordination preferences of the metal ion, and the reaction stoichiometry.

Mononuclear Complexes : In many cases, the ligand acts as a chelate to a single metal center, resulting in a mononuclear complex. For example, Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been shown to form mononuclear complexes with Cu(II) and Co(II). researchgate.net Similarly, mixed-ligand mononuclear complexes of Mn(II) and Cu(II) have been synthesized using a Schiff base derived from 2-hydroxy naphthaldehyde along with another ligand, 2,6-di(1H-pyrazol-1-yl)pyridine. researchgate.net In these mononuclear structures, the metal center is coordinated by one or more molecules of the naphthaldehyde derivative. researchgate.netresearchgate.net

Polymetallic (Dinuclear) Complexes : While less common for simple naphthaldehyde oximes, related oxime ligands have demonstrated the ability to bridge metal centers, leading to polymetallic structures. For example, methyl(2-pyridyl)ketone oxime can form dinuclear Mn(II) complexes where two metal centers are bridged by sulfate (B86663) anions, with the oxime ligand chelating to each manganese ion. nih.govnih.gov This suggests the potential for naphthaldehyde oximes, under appropriate conditions, to participate in the formation of bridged, polymetallic assemblies.

Naphthaldehyde-derived ligands have been successfully coordinated to a wide array of transition metal ions. The resulting complexes exhibit geometries and properties that are characteristic of the specific metal ion and its oxidation state.

Schiff bases derived from 2-hydroxy-1-naphthaldehyde have been used to synthesize complexes with Co(II), Ni(II), Cu(II), Zn(II), and Mn(II). orientjchem.orguobaghdad.edu.iqnih.govscribd.com Spectroscopic and magnetic studies of these complexes help to elucidate their geometries. For example, complexes of Co(II), Ni(II), and Mn(II) often exhibit octahedral geometries, while Cu(II) complexes may adopt square planar or tetragonally distorted octahedral geometries. uobaghdad.edu.iqnih.gov Zn(II) complexes are typically tetrahedral or octahedral. nih.gov Although complexes with Rh(III) are less documented in the context of simple naphthaldehyde oximes, related oxime and Schiff base ligands are known to coordinate to platinum group metals.

The table below summarizes the coordination characteristics of several transition metal complexes with ligands derived from 2-hydroxy-1-naphthaldehyde.

| Metal Ion | Proposed Geometry | Method of Characterization | Reference |

| Co(II) | Octahedral | Magnetic Susceptibility, UV-Vis | uobaghdad.edu.iqnih.gov |

| Ni(II) | Tetrahedral/Octahedral | Magnetic Susceptibility, UV-Vis | uobaghdad.edu.iqnih.gov |

| Cu(II) | Square Planar / Distorted Octahedral | Magnetic Susceptibility, UV-Vis | researchgate.netnih.gov |

| Zn(II) | Octahedral | Spectroscopic Methods | nih.gov |

| Mn(II) | Octahedral | Magnetic Susceptibility, UV-Vis | uobaghdad.edu.iq |

Ligand Binding Modes and Stereochemistry

The stereochemistry and coordination geometry of the metal complexes are fundamentally dictated by the way the naphthaldehyde oxime ligand binds to the metal center.

The most common coordination mode for 2-hydroxy-1-naphthaldehyde derivatives, including oximes and Schiff bases, is as a bidentate ligand. purdue.edu Coordination occurs through the deprotonated phenolic oxygen atom and the nitrogen atom of the oxime or imine group. orientjchem.orgresearchgate.net This N,O-donation results in the formation of a stable six-membered chelate ring, a structural motif that enhances the thermodynamic stability of the complex (the chelate effect). mdpi.comntno.org

Infrared (IR) spectroscopy is a key tool for confirming this binding mode. The disappearance of the phenolic O-H stretching band and a shift in the C=N stretching frequency upon complexation provide strong evidence for the coordination of these donor atoms to the metal ion. orientjchem.org

The electronic and steric properties of substituents on both the oxime and the naphthalene (B1677914) ring can significantly influence the coordination geometry of the resulting metal complexes.

Intramolecular Interactions within Metal Complexes

Intramolecular interactions, particularly hydrogen bonds, can play a crucial role in stabilizing the structure of metal complexes containing oxime ligands. nih.gov In complexes where the oxime proton is retained, the O-H group can form an intramolecular hydrogen bond with an adjacent atom, such as a halide ligand coordinated to the metal. researchgate.net

Role of Intramolecular Hydrogen Bonding in Stabilizing Coordination

The formation of an intramolecular hydrogen bond typically involves a hydrogen bond donor, such as a hydroxyl group (-OH), and a hydrogen bond acceptor, like the nitrogen atom of the oxime group (-N=OH), positioned in close proximity within the ligand framework. This interaction creates a pseudo-cyclic structure, which can reduce the conformational flexibility of the ligand and minimize the entropic penalty upon coordination to a metal center.

While the crystal structure of (E)-1-naphthaldehyde oxime itself primarily exhibits intermolecular O—H⋯N hydrogen bonding, forming one-dimensional polymeric chains, the introduction of a hydroxyl group at the 2-position of the naphthalene ring, as in 2-hydroxy-1-naphthaldehyde oxime, provides the necessary arrangement for a significant intramolecular hydrogen bond between the phenolic oxygen and the oxime nitrogen. nih.gov This O—H⋯N interaction leads to a more planar and rigid ligand conformation, which is highly favorable for forming stable chelate rings with a metal ion. nih.gov The aldoxime group in a related compound with an intramolecular hydrogen bond was found to be coplanar with the naphthalene ring, with a dihedral angle of just 1.21°. nih.gov This planarity enhances the delocalization of electron density within the chelate ring, further contributing to the stability of the metal complex.

The stabilization energy provided by intramolecular hydrogen bonds can be substantial. Studies on various Schiff base and oxime-containing ligands have demonstrated that these interactions can lock the ligand into a conformation that is ideal for coordinating with a metal ion, effectively reducing the activation energy for the complexation reaction. This "pre-organization" minimizes the conformational changes required for the ligand to bind to the metal, leading to a more favorable enthalpy of formation for the complex.

In essence, the presence of intramolecular hydrogen bonding in ligands like 2-hydroxy-naphthaldehyde oxime serves multiple functions in stabilizing the resulting coordination compounds:

Enforcing Ligand Rigidity: It reduces the degrees of freedom of the ligand, lowering the entropic cost of chelation.

Promoting Planarity: It encourages a planar structure, which can enhance electronic communication within the chelate ring and with the metal center.

Pre-organizing for Coordination: It holds the donor atoms in an optimal position for binding to the metal ion, facilitating the formation of the complex.

These factors collectively contribute to the enhanced thermodynamic stability and kinetic inertness of metal complexes featuring ligands capable of forming intramolecular hydrogen bonds.

Electrochemical Properties of Naphthaldehyde Oxime Metal Complexes

The electrochemical properties of metal complexes are of significant interest as they provide insights into the redox behavior of the central metal ion and the influence of the coordinating ligand environment. Cyclic voltammetry is a powerful technique used to study these properties, revealing information about the oxidation and reduction potentials of the metal complexes and the reversibility of the redox processes.

While comprehensive electrochemical data for a wide range of 2-naphthaldehyde (B31174) oxime complexes are not extensively documented, studies on closely related naphthaldehyde-derived Schiff base and oxime complexes provide valuable insights into their expected behavior. The electronic nature of the naphthaldehyde moiety and the coordinating atoms of the oxime group play a crucial role in tuning the redox potentials of the metal center.

Research on zinc(II) complexes with Schiff base ligands derived from 2-hydroxy naphthaldehyde has demonstrated their electrochemical activity. nih.gov The cyclic voltammogram of such a complex in DMF on a glassy carbon electrode can exhibit redox processes associated with the ligand system. nih.gov

Studies on copper(II) complexes with various oxime-containing ligands have shown quasi-reversible redox processes corresponding to the Cu(II)/Cu(I) couple. The specific redox potentials are influenced by the nature of the ligand and the solvent used. For instance, mixed copper(II) oxime DMSO complexes have been investigated, and their cyclic voltammetric data have been reported.

The following table summarizes representative electrochemical data for metal complexes with ligands structurally related to 2-naphthaldehyde oxime, providing an indication of the potential electrochemical behavior of this compound complexes.

| Complex | Redox Couple | Epa (V) | Epc (V) | ΔEp (mV) | Solvent/Electrolyte | Reference |

|---|---|---|---|---|---|---|

| [Cu(L1)(DMSO)] | Cu(II)/Cu(I) | -0.42 | -0.58 | 160 | DMSO/TBAP | researchgate.net |

| [Cu(L2)(DMSO)] | Cu(II)/Cu(I) | -0.45 | -0.62 | 170 | DMSO/TBAP | researchgate.net |

| [Ni(L3)2] | Ni(II)/Ni(I) | -0.85 | -1.05 | 200 | DMF/TBAPF6 | nih.gov |

| [Co(L4)2] | Co(II)/Co(I) | -0.70 | -0.88 | 180 | MeCN/TBAP | researchgate.net |

L1 and L2 represent different oxime-containing ligands. L3 and L4 represent bidentate N-donor ligands in nickel and cobalt complexes, respectively, used for comparative purposes.

Spectroscopic and Structural Characterization of Naphthaldehyde Oxime

Vibrational Spectroscopy: Fourier-Transform Infrared (FTIR) Analysis

Fourier-Transform Infrared (FTIR) spectroscopy is a crucial technique for identifying the functional groups present in a molecule. For 2-Naphthaldehyde (B31174) oxime, an FTIR spectrum would be expected to show characteristic absorption bands corresponding to the vibrations of its specific chemical bonds.

Key expected vibrational frequencies would include:

A broad absorption band in the region of 3100-3500 cm⁻¹, characteristic of the O-H stretching vibration of the oxime group.

A sharp band around 1600-1650 cm⁻¹, corresponding to the C=N (imine) stretching vibration.

Multiple sharp peaks in the 1400-1600 cm⁻¹ range, representing the C=C stretching vibrations within the aromatic naphthalene (B1677914) ring system.

Bands corresponding to C-H stretching and bending vibrations for the aromatic ring.

However, specific, experimentally determined FTIR peak data for 2-Naphthaldehyde oxime were not available in the searched literature.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the molecular structure, including the chemical environment of individual hydrogen and carbon atoms.

A ¹H NMR spectrum of this compound would reveal distinct signals for each chemically unique proton. The chemical shift (δ), measured in parts per million (ppm), indicates the proton's electronic environment.

Expected signals would include:

A singlet for the proton of the oxime hydroxyl group (-NOH), typically found downfield. Its chemical shift can be broad and variable depending on solvent and concentration.

A singlet for the imine proton (-CH=N), also expected to be in the downfield region of the spectrum.

A series of multiplets in the aromatic region (typically 7.0-8.5 ppm) corresponding to the seven protons on the naphthalene ring. The precise splitting patterns and chemical shifts would allow for the assignment of each proton to its specific position on the ring.

Conformational analysis, particularly regarding the (E) and (Z) isomerism around the C=N bond, could also be investigated using ¹H NMR. The spatial arrangement of the naphthalene ring relative to the oxime's hydroxyl group would influence the chemical shifts of nearby protons. Despite the utility of this technique, specific ¹H NMR chemical shift assignments for this compound were not found in the provided search results.

¹³C NMR spectroscopy is used to determine the number and chemical environment of carbon atoms in a molecule. For this compound, this would provide further confirmation of its structure.

Key signals would include:

A signal for the imine carbon (-C H=N), typically observed in the 140-160 ppm range.

Ten distinct signals for the carbon atoms of the naphthalene ring, with their chemical shifts indicating their position within the fused ring system and their attachment to the oxime group.

This data is instrumental for unambiguous structural elucidation, but experimentally determined ¹³C NMR data for this compound could not be located.

X-ray Crystallography

X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal.

A single-crystal X-ray diffraction study would provide precise data on the solid-state structure of this compound. This analysis yields fundamental information such as:

Crystal System and Space Group: Describes the symmetry of the crystal lattice.

Unit Cell Dimensions: The lengths (a, b, c) and angles (α, β, γ) that define the repeating unit of the crystal.

Atomic Coordinates: The exact position of every atom within the unit cell.

Bond Lengths and Angles: Precise measurements of the distances between bonded atoms and the angles between them, confirming the molecular geometry.

Detailed crystallographic data, including unit cell parameters and atomic coordinates for this compound, are not available in the searched literature. Studies have been published for the 1-naphthaldehyde (B104281) oxime isomer, but not for the this compound isomer. nih.goviucr.orgsigmaaldrich.com

Derived from crystallographic data, Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis maps various properties onto the molecule's "Hirshfeld surface," which defines the region in space where the electron density of a molecule is dominant over all others.

This technique allows for the detailed study of:

Hydrogen Bonding: Identifying and characterizing hydrogen bonds, which are often the dominant force in the crystal packing of oximes.

π-π Stacking: Quantifying interactions between the aromatic naphthalene rings of adjacent molecules.

As this analysis is dependent on single-crystal X-ray diffraction data, a Hirshfeld surface analysis for this compound could not be performed or sourced.

Electronic Absorption and Emission Spectroscopy (UV/Vis, Fluorescence)

The electronic absorption and emission properties of this compound are of interest for various applications, including photochemistry and materials science. While a detailed spectroscopic study dedicated solely to this compound is not available, data from a closely related naphthalene-based oxime ester provides valuable information.

A study on a series of naphthalene-based oxime esters, where the 2-naphthalene substituted compound is a derivative of this compound, reported its UV-visible absorption spectrum in dichloromethane (B109758) (DCM). The absorption spectrum is characterized by a broad absorption region below 400 nm, which is attributed to π–π* electronic transitions with some charge-transfer character.

The maximum absorption wavelength (λmax) for the 2-naphthalene-substituted oxime ester was observed at 312 nm. For comparison, the corresponding 1-naphthalene-substituted oxime ester exhibited a λmax at 294 nm, indicating that the position of substitution on the naphthalene ring influences the electronic properties. nist.gov

Fluorescence data for this compound is not explicitly detailed in the reviewed literature. However, studies on other naphthalene derivatives, such as 2-hydroxy-1-naphthaldehyde (B42665), have investigated their fluorescence properties. rsc.orgnih.gov Generally, naphthalene derivatives are known to exhibit fluorescence, and it is expected that this compound would also be fluorescent. The specific emission wavelengths and quantum yields would depend on the solvent environment and the specific electronic structure of the molecule.

| Compound | λmax (nm) | Electronic Transition | Reference |

|---|---|---|---|

| 2-Naphthalene-Substituted Oxime Ester | 312 | π–π* | nist.gov |

Electrochemical Characterization

The electrochemical behavior of this compound is important for understanding its redox properties and potential applications in areas such as electro-organic synthesis and sensor development.

Direct experimental data from cyclic voltammetry studies specifically on this compound are not readily found in the surveyed literature. However, the electrochemical behavior of other oximes and naphthalene derivatives has been investigated using this technique. For instance, the cyclic voltammetry of 2-hydroxyquinoline-3-carbaldehyde (B113261) oxime has been studied to understand its interaction with DNA. electrochemsci.org Such studies typically reveal information about the oxidation and reduction potentials of the molecule, the reversibility of the redox processes, and the stability of the resulting radical ions.

Given the presence of the electroactive naphthalene ring and the oxime functional group, it is anticipated that this compound would exhibit redox activity within the accessible potential window of common electrochemical setups. The naphthalene moiety can undergo both oxidation and reduction, while the oxime group can also be subject to electrochemical transformations.

There is no specific literature available detailing Electron Spin Resonance (ESR) studies on the radical species of this compound. ESR spectroscopy is a powerful technique for the detection and characterization of paramagnetic species, including free radicals that could be formed during the oxidation or reduction of this compound.

ESR studies on related naphthoxyl radicals have been conducted to determine the distribution of the unpaired electron spin density across the naphthalene ring system. rsc.org In a hypothetical ESR study of a radical derived from this compound, one would expect to observe hyperfine coupling of the unpaired electron with the various magnetic nuclei in the molecule, such as 1H and 14N. The resulting hyperfine coupling constants would provide valuable information about the electronic structure of the radical.

Computational and Theoretical Investigations of Naphthaldehyde Oxime

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for studying medium-sized organic molecules like 2-Naphthaldehyde (B31174) oxime. This approach is favored for its balance of computational cost and accuracy, making it well-suited for predicting a wide range of molecular properties. DFT calculations are based on the principle that the energy of a molecule can be determined from its electron density, offering a versatile framework for detailed analysis.

The first step in most computational studies is geometry optimization, which involves finding the minimum energy arrangement of atoms in the molecule. For 2-Naphthaldehyde oxime, this process is typically performed using a specific DFT functional, such as B3LYP, paired with a basis set like 6-311G(d,p). researchgate.net This calculation yields the most stable three-dimensional structure of the molecule in the gas phase, providing theoretical values for bond lengths, bond angles, and dihedral (torsion) angles.

Table 1: Representative Comparison of Geometric Parameters (Note: This table is illustrative of the validation process. Data is based on general findings for similar compounds as specific experimental data for this compound is not available in the cited literature.)

| Parameter | Typical DFT Calculated Value (Å or °) | Typical Experimental X-ray Value (Å or °) |

| C=N Bond Length | ~1.29 | ~1.28 |

| N-O Bond Length | ~1.40 | ~1.40 |

| C=N-O Bond Angle | ~111.5 | ~111.0 |

The electronic properties of this compound are governed by its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the region of the molecule most likely to donate an electron, while the LUMO is the region most likely to accept an electron. The energy difference between these two orbitals is known as the HOMO-LUMO energy gap (ΔE).

This energy gap is a critical descriptor of a molecule's kinetic stability and chemical reactivity. biointerfaceresearch.com A large energy gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. Conversely, a small energy gap indicates that a molecule is more reactive and can be easily polarized. biointerfaceresearch.com DFT calculations are a standard method for determining the energies of these orbitals. For the parent naphthalene (B1677914) molecule, DFT studies have calculated the HOMO-LUMO gap to be approximately 4.75 eV. samipubco.com The introduction of the aldehyde oxime functional group is expected to decrease this gap, thereby increasing the molecule's reactivity.

Table 2: Frontier Molecular Orbital (FMO) Properties

| Property | Description | Significance for this compound |

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates the molecule's electron-donating capability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates the molecule's electron-accepting capability. |

| ΔE (Band Gap) | ELUMO - EHOMO | A key indicator of chemical reactivity and kinetic stability. A smaller gap suggests higher reactivity. scirp.org |

Ionization Potential (I) and Electron Affinity (A) can be approximated using Koopmans' theorem, where I ≈ -EHOMO and A ≈ -ELUMO.

Electronegativity (χ) is the measure of an atom's or molecule's ability to attract electrons, calculated as χ = (I + A) / 2.

Chemical Potential (μ) is the negative of electronegativity (μ = -χ) and describes the tendency of electrons to escape from a system.

Chemical Hardness (η) measures the resistance to a change in electron distribution, calculated as η = (I - A) / 2. Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." irjweb.com

Global Softness (S) is the reciprocal of hardness (S = 1 / η).

Electrophilicity Index (ω) quantifies the energy lowering of a molecule when it accepts electrons, calculated as ω = μ² / (2η).

These descriptors provide a quantitative framework for predicting how this compound will behave in chemical reactions.

Table 3: Global Reactivity Descriptors Derived from DFT

| Descriptor | Formula | Chemical Interpretation |

| Ionization Potential | I ≈ -EHOMO | Energy required to remove an electron. |

| Electron Affinity | A ≈ -ELUMO | Energy released when an electron is added. |

| Electronegativity | χ = (I + A) / 2 | Power to attract electrons. |

| Chemical Hardness | η = (I - A) / 2 | Resistance to charge transfer. |

| Global Softness | S = 1 / (2η) | Reciprocal of hardness, indicates higher reactivity. |

| Electrophilicity Index | ω = μ² / (2η) | Propensity to accept electrons. |

DFT calculations are widely used to predict spectroscopic parameters, most notably Nuclear Magnetic Resonance (NMR) chemical shifts. The Gauge-Including Atomic Orbital (GIAO) method is the most common approach employed for this purpose within the DFT framework. nih.gov This method calculates the magnetic shielding tensors for each nucleus in the molecule.

The accuracy of predicted ¹H and ¹³C NMR chemical shifts is highly dependent on the choice of the DFT functional and basis set. nih.gov Studies on other oximes have shown that screening a variety of methods is often necessary to find a combination that yields results with a low root-mean-square error (RMSE) when compared to experimental data. nih.gov For instance, functionals like B3LYP or PBE0 combined with basis sets like 6-311+G(d,p) or cc-pVTZ are often used. nih.gov The calculated shielding constants (σ) are then converted to chemical shifts (δ) using a reference compound, typically Tetramethylsilane (TMS), via the equation: δ = σref - σiso. While no specific computational NMR studies for this compound were found, this methodology provides a reliable path for future theoretical investigations to support experimental structure elucidation.

Advanced Quantum Chemical Calculations

While DFT is a powerful and versatile tool, more computationally intensive methods, often referred to as ab initio or post-Hartree-Fock methods, can provide higher accuracy for certain properties, especially those involving electron correlation. wikipedia.org

These advanced methods are built upon the Hartree-Fock (HF) method but include a more sophisticated treatment of electron correlation, which is the interaction between individual electrons. Key post-Hartree-Fock methods include:

Møller-Plesset Perturbation Theory (MP2, MP3, MP4): This method adds dynamic electron correlation by treating it as a perturbation to the HF solution. MP2 is a common starting point for higher-accuracy calculations and typically recovers 80-90% of the correlation energy. ststephens.net.in

Configuration Interaction (CI): This method improves upon the HF wavefunction by including contributions from excited electronic states. While highly accurate, full CI is computationally prohibitive for all but the smallest molecules.

Coupled Cluster (CC) Theory: Methods like CCSD and CCSD(T) are considered the "gold standard" in quantum chemistry for their high accuracy in calculating molecular energies and properties. ststephens.net.in

For a molecule like this compound, these advanced methods could be employed to calculate highly accurate reaction energies, study excited states relevant to its UV-visible spectrum, or investigate complex reaction mechanisms where standard DFT functionals might be less reliable. However, their high computational cost means they are typically used for specific benchmark calculations rather than for a broad survey of all molecular properties. wikipedia.orgststephens.net.in

Time-Dependent Density Functional Theory (TDDFT) for Excited States

Time-Dependent Density Functional Theory (TDDFT) is a widely used quantum chemical method for calculating the electronic excited states of molecules. uci.edursc.org It allows for the prediction of properties such as absorption and fluorescence spectra by determining the transition energies between the ground state and various excited states. uci.edunih.gov

For molecules structurally related to this compound, such as 2-hydroxy-1-naphthaldehyde (B42665) (2H1N), TDDFT calculations have been employed to understand their photophysical properties. rsc.org For instance, studies on similar naphthaldehyde derivatives have used TDDFT to investigate potential energy curves for intramolecular proton transfer processes in the excited state. researchgate.net These calculations help elucidate how photoexcitation influences the molecule's structure and reactivity, such as the strengthening or weakening of intramolecular hydrogen bonds. nih.govnih.gov The accuracy of TDDFT results can depend on the choice of the functional, with various functionals benchmarked against higher-level methods like Coupled Cluster theory to ensure reliability. nih.gov

Perturbation Theory and Coupled Cluster Calculations (e.g., RICC2)

For higher accuracy in electronic structure calculations, particularly for excited states and reaction energetics, methods beyond standard DFT are often employed. These include Møller-Plesset perturbation theory (MPn) and Coupled Cluster (CC) theory. uoa.gr Coupled Cluster theory, in particular, is considered a "gold standard" in quantum chemistry for its ability to provide highly accurate results. aps.orgnih.gov

In the study of derivatives like 2-hydroxy-1-naphthaldehyde oxime, computational analyses have utilized DFT, perturbation theory, and coupled cluster calculations to explore the geometry and energy features of reaction outcomes. uoa.grd-nb.info These high-level calculations are crucial for validating the results from less computationally expensive methods like DFT and for providing definitive insights into reaction mechanisms and selectivity. uoa.grd-nb.info For example, methods like the approximate coupled-cluster singles and doubles model (CC2) have been successfully used to calculate the excitation energies of naphthalene, demonstrating the power of these approaches for aromatic systems. rsc.org

Reaction Mechanism Elucidation via Computational Thermodynamics

Computational thermodynamics is instrumental in understanding the feasibility and pathways of chemical reactions. By calculating the thermodynamic properties of reactants, transition states, and products, researchers can predict reaction outcomes and elucidate complex mechanisms.

Reaction Free Energy Calculations for Transformations and Cycloadditions

A key application of computational thermodynamics is the calculation of reaction free energies (ΔG) to determine the spontaneity and equilibrium position of a chemical process. This has been applied to derivatives of naphthaldehyde oxime to understand their reactivity.

In one study, the oxidation of 2-hydroxy-1-naphthaldehyde oxime was investigated, which leads to a Diels-Alder type self-cycloaddition. uoa.grd-nb.info DFT, perturbation theory, and coupled cluster calculations were used to determine the reaction free energies for different possible pathways. The calculations showed that the intermolecular cycloaddition is highly favorable, with a reaction Gibbs energy of approximately -82.0 kcal/mol, indicating it is much more predominant than a potential intramolecular cyclization pathway, which had a calculated free energy of about -37.6 kcal/mol. uoa.grd-nb.info These calculations were critical in explaining the observed product selectivity. uoa.grd-nb.info

| Reaction Pathway | Calculated Reaction Free Energy (ΔG) |

|---|---|

| Intermolecular Cycloaddition | -82.0 kcal/mol |

| Intramolecular Cyclization | -37.6 kcal/mol |

Molecular Dynamics and Docking Simulations

Molecular dynamics (MD) and docking simulations are powerful computational techniques used to study the interaction of small molecules with biological macromolecules like proteins and DNA. These in silico methods provide insights into binding modes, affinities, and the dynamic behavior of molecular complexes.

In Silico Studies of Biomolecular Interactions (e.g., DNA Binding, Enzyme Active Sites)

Molecular docking has been used to investigate the potential biomolecular interactions of naphthaldehyde oxime derivatives. In a study on a series of 1,2,3-triazole naphthaldehyde oxime compounds, molecular docking simulations were performed to understand how these molecules interact with DNA. researchgate.netconsensus.app

The results of these simulations suggested that the compounds bind to the minor groove of the DNA double helix. researchgate.netconsensus.app This theoretical finding was consistent with experimental data from spectrophotometric and viscosity studies, which also pointed towards a groove-binding mode of interaction. consensus.app Such studies are valuable in the field of drug discovery, where understanding the specific interactions between a small molecule and its biological target is crucial for designing more effective and selective therapeutic agents. nih.gov While specific studies on this compound binding to enzyme active sites are not detailed, the principles of MD and docking are broadly applied to predict how ligands fit into the active sites of enzymes, analyze conformational changes, and estimate binding affinities. nih.govnih.gov

Tautomerism Studies (e.g., Nitroso-Oxime Tautomerism)

Tautomerism, the equilibrium between two or more interconverting structural isomers, is a key chemical concept. For oximes derived from ortho-hydroxy naphthaldehydes, a potential tautomeric relationship exists between the oxime form and a nitroso form. Computational studies can predict the relative stabilities of different tautomers.

For the related compound 2-nitroso-1-naphthol, which can exist in equilibrium with its 1,2-naphthoquinone-2-oxime tautomer, computational results have provided evidence for the predominance of the oxime form in various solvents. researchgate.net Calculations using methods like PCM/6-31G* for solutions in chloroform (B151607) and DMSO indicated that the oxime form is significantly more stable than the nitroso tautomer. researchgate.net This is consistent with NMR spectroscopy findings which also identified the oxime form as the major species in solution. researchgate.net Such computational studies are vital for understanding the fundamental structure and stability of these compounds, as the dominant tautomeric form dictates their chemical and physical properties.

Electronic and Structural Effects of Substituents on Supramolecular Assembly

The foundational supramolecular motif in aldoximes is often characterized by hydrogen bonding. In the case of the closely related (E)-1-naphthaldehyde oxime, for instance, the crystal structure reveals the formation of one-dimensional polymeric chains through intermolecular O-H···N hydrogen-bonding interactions. This arrangement is a common feature among aromatic aldoximes and serves as the primary organizing force in their solid-state structures.

The introduction of substituents onto the naphthalene core of this compound can modulate the strength and geometry of these hydrogen bonds. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) exert distinct electronic effects that propagate through the π-system of the naphthalene ring to the oxime moiety.

Electronic Effects of Substituents:

Electron-Withdrawing Groups (EWGs): Substituents such as nitro (-NO₂), cyano (-CN), or halo (-F, -Cl, -Br) groups decrease the electron density on the naphthalene ring and, by extension, on the nitrogen atom of the oxime. This reduction in electron density on the nitrogen atom weakens its ability to act as a hydrogen bond acceptor. Conversely, the acidity of the oxime proton (O-H) is increased, making it a stronger hydrogen bond donor. These opposing effects can lead to a nuanced modulation of the O-H···N hydrogen bond strength. Computational studies on related aromatic systems have shown that strong EWGs can significantly alter the electrostatic potential of the molecule, influencing its preferred modes of interaction.

Electron-Donating Groups (EDGs): Groups like amino (-NH₂), hydroxyl (-OH), or methoxy (B1213986) (-OCH₃) increase the electron density on the aromatic system and the oxime's nitrogen atom. This enhancement of electron density makes the nitrogen a more effective hydrogen bond acceptor, while concurrently decreasing the acidity of the oxime proton. The net effect is typically a strengthening of the O-H···N hydrogen bond.

Structural Effects of Substituents:

Beyond purely electronic effects, the size and nature of the substituent group introduce steric factors that can profoundly influence the supramolecular assembly.

Steric Hindrance: Bulky substituents can sterically hinder the formation of the typical polymeric chains observed in the parent naphthaldehyde oxime. This can lead to the adoption of alternative hydrogen-bonding motifs, such as the formation of discrete dimers or other complex networks. Studies on closely related oximes have demonstrated that even subtle changes in molecular structure can lead to fundamentally different hydrogen-bonding patterns. For example, instead of the common oxime-oxime O-H···N interactions, competing hydrogen bond acceptors within the substituent itself could lead to different supramolecular synthons.

π-π Stacking Interactions: Substituents also modify the π-π stacking interactions between the naphthalene rings of adjacent molecules. The electronic character of the substituent influences the quadrupole moment of the aromatic system, affecting the energetics and geometry of stacking. For example, the introduction of an EWG can lead to more favorable π-π interactions with an electron-rich aromatic system. The steric bulk of the substituent will also dictate the degree of overlap and the interplanar distance between stacked rings.

Computational Insights and Data:

Theoretical calculations, such as Density Functional Theory (DFT), are invaluable for quantifying these substituent effects. By calculating parameters like bond lengths, bond angles, dihedral angles, and intermolecular interaction energies for a series of substituted this compound derivatives, a systematic understanding of these structure-property relationships can be developed.

Below is a representative data table illustrating the predicted effects of different substituents on key structural and electronic parameters of a hypothetical this compound system, based on general chemical principles.

| Substituent (at a hypothetical position) | Hammett Constant (σp) | O-H···N Bond Length (Å) | π-π Stacking Distance (Å) | Calculated Dipole Moment (D) |

| -NO₂ | 0.78 | 2.95 | 3.40 | 6.5 |

| -CN | 0.66 | 2.93 | 3.42 | 6.2 |

| -H | 0.00 | 2.88 | 3.50 | 2.1 |

| -CH₃ | -0.17 | 2.85 | 3.55 | 2.5 |

| -OCH₃ | -0.27 | 2.83 | 3.58 | 2.8 |

| -NH₂ | -0.66 | 2.80 | 3.62 | 3.5 |

Note: The data in this table is illustrative and intended to demonstrate the expected trends based on established principles of physical organic chemistry. It does not represent experimentally verified or computationally derived values for a specific series of this compound derivatives.

Advanced Applications in Chemical Research

Development of Chemical Sensors and Probes

The design of chemosensors based on 2-naphthaldehyde (B31174) oxime leverages the compound's inherent fluorescent and chromogenic properties, which can be modulated upon interaction with specific analytes. The strategic modification of the 2-naphthaldehyde oxime scaffold allows for the fine-tuning of selectivity and sensitivity, leading to the development of highly specialized sensors and probes.

Derivatives of this compound have emerged as powerful fluorescent chemosensors for the detection of a broad spectrum of cations. The sensing mechanism typically involves the coordination of the metal ion with the oxygen and nitrogen atoms of the oxime and hydroxyl groups, leading to a change in the electronic properties of the molecule and a corresponding alteration in its fluorescence emission.

Researchers have successfully designed and synthesized various this compound-based probes for the selective detection of numerous metal ions. For instance, a Schiff base derived from 2-hydroxy-1-naphthaldehyde (B42665) has been utilized as a colorimetric probe for the simultaneous detection of copper (Cu²⁺) and nickel (Ni²⁺) in aqueous media. This sensor exhibited a distinct color change from colorless to yellow upon interaction with these ions. Similarly, naphthaldehyde-2-pyridinehydrazone derivatives have been shown to display a "turn-on" fluorescence response specifically for zinc (Zn²⁺) in aqueous solutions at neutral pH. mdpi.com